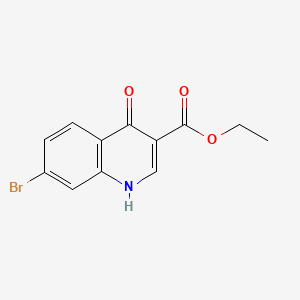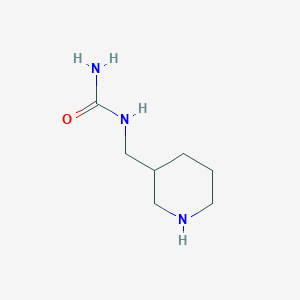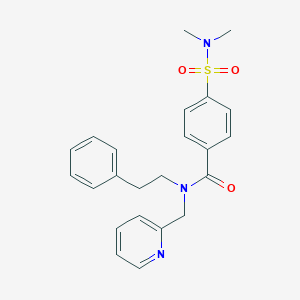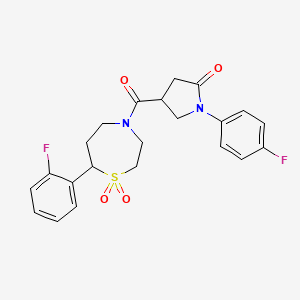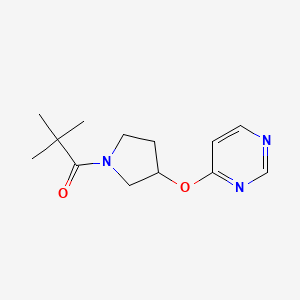![molecular formula C20H18ClN3O3 B2730377 1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-70-5](/img/structure/B2730377.png)
1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as CEP-9722 and is a pyrrolidinone derivative. It has been studied extensively for its unique properties and potential applications in the field of medicine and research.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Anticancer Activity
One significant area of research has been the exploration of 1,2,4-oxadiazole derivatives as apoptosis inducers and potential anticancer agents. Studies have identified compounds within this class that exhibit good activity against several cancer cell lines, including breast and colorectal cancers, through mechanisms involving cell cycle arrest and apoptosis induction. These compounds have been shown to target specific proteins related to cancer cell survival, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Fluorescent pH Sensors
Another research application involves the development of fluorescent pH sensors. Certain heteroatom-containing organic fluorophores within this chemical class demonstrate unique properties, such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), which are tunable and enable their use as pH sensors in both solution and solid states. These compounds can reversibly switch their emission properties in response to protonation and deprotonation, making them useful for detecting acidic and basic environments (Zhiyong Yang et al., 2013).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various pyrrolidinone derivatives, including those with hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties. These studies provide insight into the synthetic routes and chemical properties of these compounds, contributing to a broader understanding of their potential applications in medicinal chemistry and material science (E. Urbonavičiūtė et al., 2014).
Hypocholesterolemic Activities
Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their hypocholesterolemic activities. Research in this area aims to identify compounds that can effectively reduce cholesterol levels, offering potential therapeutic avenues for managing hypercholesterolemia (S. Yurugi et al., 1973).
Antibacterial and Anti-Inflammatory Agents
Microwave-assisted synthesis has facilitated the development of novel pyrazoline derivatives incorporating the 1,2,4-oxadiazole moiety, with significant anti-inflammatory and antibacterial properties. This approach highlights the versatility of these compounds in pharmaceutical development, offering a rapid and efficient method for producing biologically active molecules (P. Ravula et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-26-17-8-6-13(7-9-17)19-22-20(27-23-19)14-10-18(25)24(12-14)16-5-3-4-15(21)11-16/h3-9,11,14H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMFDOQBIFXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

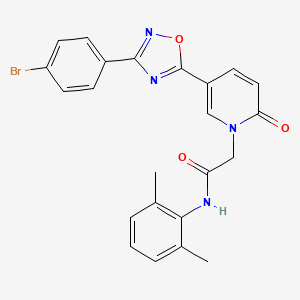
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)
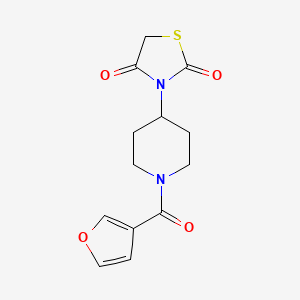

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2730302.png)
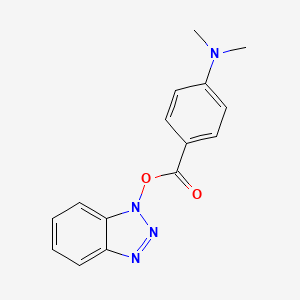
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)

